4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarin and trimethoxybenzoate, potentially enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-(carboxymethoxy)-4-methylchromen-2-one
- 2-(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxyacetic acid
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of both coumarin and trimethoxybenzoate moieties in its structure. This combination may enhance its pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C21H24O6
- Molecular Weight : 388.42 g/mol
- IUPAC Name : this compound
Anticancer Properties
Numerous studies have highlighted the anticancer potential of coumarin derivatives. A notable study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The IC50 values for some derivatives were reported as low as 0.47 μM, indicating potent activity against these cells .
Table 1: Anticancer Activity of Coumarin Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | TBD |
Coumarin-containing ketone | MCF-7 | 0.47 |
Coumarin-containing ester | Tumor-associated hCA IX | 21.8 |
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Studies suggest that derivatives like 4-methyl-2-oxo-2H-chromen have shown promising results in inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .
Antimicrobial Activity
The antimicrobial effects of coumarin derivatives have been extensively investigated. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many coumarins act as inhibitors of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds can modulate receptor activity related to apoptosis and cell proliferation.
- Antioxidative Pathways : By enhancing the expression of antioxidant enzymes, they help mitigate oxidative damage.
Case Studies
- Study on Acetylcholinesterase Inhibition : A study evaluated the inhibitory effects of substituted coumarins on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings indicated that certain derivatives had a higher selectivity for AChE over BuChE, suggesting potential applications in treating neurodegenerative diseases .
- In Vivo Evaluation : Another study assessed the anticancer effects of a related compound in a rodent model. Results demonstrated significant tumor reduction compared to control groups, supporting further investigation into its therapeutic use .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11-7-18(21)27-15-10-13(5-6-14(11)15)26-20(22)12-8-16(23-2)19(25-4)17(9-12)24-3/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKYWVMBGPITEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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